(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-5-12-23-19-16(28-3)10-11-17(29-4)20(19)30-21(23)22-18(24)13-31(25,26)15-8-6-14(27-2)7-9-15/h1,6-11H,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWUDPPAVCNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, characterized by multiple functional groups and heterocycles, positions it as a promising candidate in medicinal chemistry with potential therapeutic applications. This article reviews its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Characteristics
The compound's molecular formula is , and it features a benzo[d]thiazole core with methoxy and propargyl substituents. The presence of the sulfonamide group enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | [Not specified] |
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- The compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Structure activity relationship (SAR) analyses revealed that modifications on the phenyl ring significantly affect cytotoxic potency, where electron-donating groups enhance activity .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that the compound interacts predominantly through hydrophobic contacts with target proteins, influencing their functional states .
Case Studies
- Study on Cytotoxicity :
- SAR Analysis :
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Groups : Both the target compound and compounds in incorporate sulfonyl groups, which enhance metabolic stability and binding affinity in drug design .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- C=O Stretching : The target compound’s acetamide C=O (expected ~1670 cm⁻¹) aligns with triazole-acetamides (1663–1682 cm⁻¹) but contrasts with 1,2,4-triazole-thiones, where C=O is absent .
- NMR Signatures : The propargyl CH₂ in the target compound (predicted δ ~5.3–5.5) resembles the OCH₂/NCH₂ signals in triazole-acetamides (δ 5.38–5.48) .
- Tautomerism: Unlike 1,2,4-triazole-thiones (thione vs.
Functional Group Impact on Reactivity and Bioactivity
- Methoxy vs. Nitro Substituents : Methoxy groups in the target compound increase electron density and solubility compared to nitro-substituted triazole-acetamides (e.g., 6b-c), which exhibit stronger hydrogen-bond acceptor capacity but lower solubility .
- Sulfonyl Acetamide : Shared with compounds in , this group enhances stability and may interact with biological targets (e.g., enzymes or receptors) via sulfone-oxygen hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions.
- Alkyne introduction : Sonogashira coupling or propargylation using propargyl bromide in polar aprotic solvents (e.g., DMF) .
- Sulfonamide linkage : Coupling of the sulfonyl chloride intermediate with the thiazole scaffold via nucleophilic acyl substitution. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize stereoselectivity and yield. Characterization is performed via NMR, IR, and mass spectrometry .
Q. How is the stereochemistry (Z-configuration) of the compound confirmed?
- X-ray crystallography : Resolves spatial arrangement of substituents around the thiazole ring.
- NOESY NMR : Detects spatial proximity of protons to confirm the Z-isomer’s geometry .
- Computational modeling : Compares experimental data (e.g., NMR chemical shifts) with DFT-calculated structures .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Systematically modify substituents (e.g., methoxy groups, alkyne chain length) to assess impact on activity .
- Bioassay correlation : Test analogs in dose-response assays and use multivariate analysis (e.g., PCA) to identify critical structural features .
- Computational SAR : Combine docking (e.g., AutoDock) with molecular dynamics simulations to predict binding modes and guide synthesis .
Q. What techniques elucidate its interactions with target proteins?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kon/Koff) between the compound and purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray co-crystallography : Resolves 3D structures of compound-protein complexes to identify critical binding residues .
Q. How can stability issues under physiological conditions be addressed?
- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (40–60°C), and light to identify degradation pathways .
- HPLC-MS monitoring : Track degradation products and optimize formulation (e.g., lyophilization, excipient selection) to enhance shelf life .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., alkyne oxidation) and design prodrugs .
Q. How to resolve contradictions in reported biological activity data?
- Isomer-specific activity : Compare Z- and E-isomers (if available) to confirm stereochemical influence on potency .
- Assay validation : Replicate experiments across multiple cell lines or bacterial strains to rule out model-specific variability .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability in IC50 values .
Methodological Tables
Q. Table 1. Key Functional Groups and Their Roles
| Group | Role in Activity | Reference |
|---|---|---|
| Benzo[d]thiazole | Enhances DNA intercalation | |
| Sulfonamide | Improves solubility and enzyme binding | |
| Propargyl | Facilitates click chemistry for bioconjugation |
Q. Table 2. Common Analytical Techniques
| Technique | Application |
|---|---|
| HPLC-PDA | Purity assessment (>95%) |
| HRMS | Molecular formula confirmation |
| Circular Dichroism | Stereochemical analysis (if chiral) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
